5-Hexyl-3-(methylsulfanyl)furan-2(5H)-one
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Overview
Description
5-Hexyl-3-(methylsulfanyl)furan-2(5H)-one is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features a hexyl group and a methylsulfanyl group attached to the furan ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-3-(methylsulfanyl)furan-2(5H)-one typically involves the reaction of hexyl bromide with 3-(methylsulfanyl)furan-2(5H)-one under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-Hexyl-3-(methylsulfanyl)furan-2(5H)-one can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the original compound.
Substitution: Halogenated furans and other substituted derivatives.
Scientific Research Applications
5-Hexyl-3-(methylsulfanyl)furan-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hexyl-3-(methylsulfanyl)furan-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Hexylfuran-2(5H)-one: Lacks the methylsulfanyl group, leading to different chemical and biological properties.
3-(Methylsulfanyl)furan-2(5H)-one: Lacks the hexyl group, affecting its hydrophobicity and reactivity.
5-Hexyl-3-(methylsulfanyl)thiophene: Contains a sulfur atom in place of the oxygen in the furan ring, resulting in different electronic properties.
Uniqueness
5-Hexyl-3-(methylsulfanyl)furan-2(5H)-one’s combination of a hexyl group and a methylsulfanyl group on the furan ring makes it unique. This structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
88319-99-7 |
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Molecular Formula |
C11H18O2S |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
2-hexyl-4-methylsulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C11H18O2S/c1-3-4-5-6-7-9-8-10(14-2)11(12)13-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
IUSJZRIFJCFCTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C=C(C(=O)O1)SC |
Origin of Product |
United States |
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